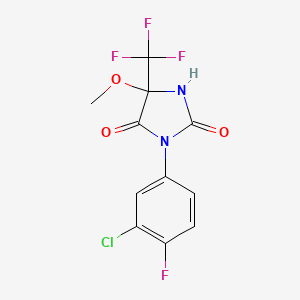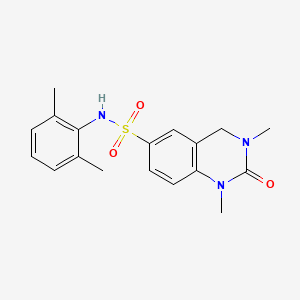![molecular formula C24H23N7O3S2 B11070782 (2Z)-2-[(1R,2R,5S)-2-{4-methyl-3-[(9-oxoacridin-10(9H)-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)](/img/structure/B11070782.png)
(2Z)-2-[(1R,2R,5S)-2-{4-methyl-3-[(9-oxoacridin-10(9H)-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,2R,5S)-2-(4-METHYL-3-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. The compound features multiple functional groups, including triazole, acridine, and hydrazinecarbothioamide, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the acridine moiety, and the final assembly of the bicyclic structure. Typical reaction conditions may include:
Formation of Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and thiosemicarbazides.
Introduction of Acridine Moiety: This step may involve nucleophilic substitution reactions or condensation reactions with acridine derivatives.
Assembly of Bicyclic Structure: This can be accomplished through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The hydrazinecarbothioamide group can undergo reduction to form corresponding amines.
Substitution: The acridine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme activities, protein interactions, and cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.
Mechanism of Action
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole and acridine moieties may play a crucial role in binding to these targets and modulating their activities. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1R,2R,5S)-2-(4-METHYL-3-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE
- **2-[(1R,2R,5S)-2-(4-METHYL-3-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
The uniqueness of this compound lies in its intricate structure, which combines multiple functional groups and bicyclic systems. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C24H23N7O3S2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[(Z)-[(1R,2R,5S)-2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C24H23N7O3S2/c1-29-20(11-30-16-8-4-2-6-13(16)21(32)14-7-3-5-9-17(14)30)28-31(24(29)36)18-10-15(26-27-23(25)35)22-33-12-19(18)34-22/h2-9,18-19,22H,10-12H2,1H3,(H3,25,27,35)/b26-15-/t18-,19+,22+/m1/s1 |
InChI Key |
UAIBFOYGYOEOSD-NMFYCREYSA-N |
Isomeric SMILES |
CN1C(=NN(C1=S)[C@@H]2C/C(=N/NC(=S)N)/[C@H]3OC[C@@H]2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64 |
Canonical SMILES |
CN1C(=NN(C1=S)C2CC(=NNC(=S)N)C3OCC2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-hydroxyethyl)-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11070713.png)
![(2E)-3-(4-nitrophenyl)-N-[4-(thiophen-2-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B11070714.png)
![5-(1,3-benzodioxol-5-yl)-3-phenyl-2-sulfanylidene-4H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B11070717.png)
![2-(2-oxopyrrolidin-1-yl)-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11070719.png)
![Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate](/img/structure/B11070733.png)
![Dimethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11070741.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11070744.png)
![Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B11070745.png)
![Methyl 2-({[4-(diethylsulfamoyl)phenyl]carbonyl}oxy)benzoate](/img/structure/B11070748.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B11070757.png)
![6-{(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl}-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070759.png)

![N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B11070774.png)
